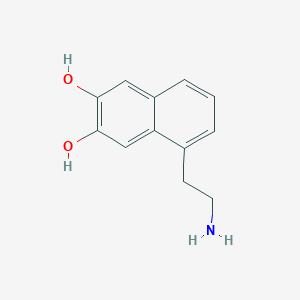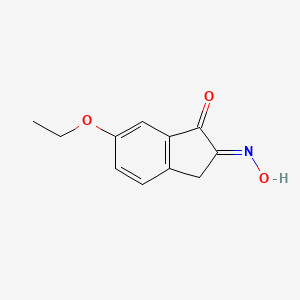
7-Methylquinoline-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylquinoline-2-carbohydrazide is a chemical compound with the molecular formula C₁₁H₁₁N₃O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylquinoline-2-carbohydrazide typically involves the reaction of 7-methylquinoline-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.
化学反应分析
Types of Reactions
7-Methylquinoline-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives.
科学研究应用
7-Methylquinoline-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Methylquinoline-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
- Quinoline-2-carbohydrazide
- 8-Methylquinoline-2-carbohydrazide
- 2-Methylquinoline-3-carbohydrazide
Uniqueness
7-Methylquinoline-2-carbohydrazide is unique due to its specific substitution pattern on the quinoline ring This structural feature imparts distinct chemical and biological properties compared to other similar compounds
属性
CAS 编号 |
78224-52-9 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC 名称 |
7-methylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C11H11N3O/c1-7-2-3-8-4-5-9(11(15)14-12)13-10(8)6-7/h2-6H,12H2,1H3,(H,14,15) |
InChI 键 |
XCLFAFWOKHTTOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


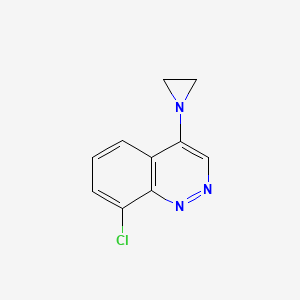

![4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)


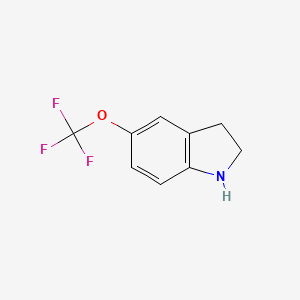
![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
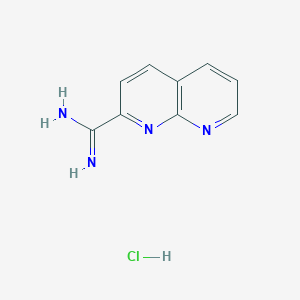
![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)

